![molecular formula C17H17N3O4 B5594762 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide
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Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazoles involves the condensation of appropriate carbonyl compounds with hydrazine, followed by cyclization. For example, the synthesis of novel oxadiazole derivatives with antibacterial activity includes steps such as condensation, cyclization, and alkylation, demonstrating a general approach to the synthesis of oxadiazole compounds (А. А. Aghekyan et al., 2020). This method could be adapted for the synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using techniques such as NMR, mass spectrometry, and X-ray diffraction. These techniques provide detailed information on the compound's structure, including the arrangement of atoms and the presence of functional groups. For instance, the structure of various oxadiazole derivatives has been elucidated through spectral analysis, confirming the presence of the oxadiazole ring and substituents (T. Yakantham et al., 2019).
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, including cyclization and alkylation, to form a wide range of derivatives with potential biological activities. The reactivity of the oxadiazole ring enables the introduction of different substituents, impacting the compound's chemical properties and activity. For example, the synthesis of S-substituted oxadiazole derivatives involves alkylation, demonstrating the chemical versatility of the oxadiazole ring (А. А. Aghekyan et al., 2020).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The crystalline structure can be elucidated using X-ray diffraction studies, providing insights into the compound's stability and solid-state interactions (P. Sharma et al., 2016).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are usually determined through toxicology studies. This can include studying the compound’s effects on cells or organisms, its potential for causing cancer (carcinogenicity), its potential for causing genetic mutations (mutagenicity), and its potential for causing birth defects (teratogenicity) .
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-14(8-9-23-11)17(21)20(2)10-15-18-16(19-24-15)12-4-6-13(22-3)7-5-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGQWSLZCFZTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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